![molecular formula C26H18N2O3 B2814942 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide CAS No. 361173-26-4](/img/structure/B2814942.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide
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Overview
Description
“N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide” is a complex organic compound. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), fused to a benzene ring . The benzoxazole ring structure is aromatic, making it relatively stable, but it also has reactive sites which allow for functionalization .
Synthesis Analysis
The synthesis of benzoxazoles can be achieved through several methods. One efficient method involves the reaction of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides . The methodology displays a broad substrate scope in good yields .Molecular Structure Analysis
The molecular formula of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide” is C19H13N3O2 . It has an average mass of 315.325 Da and a monoisotopic mass of 315.100769 Da .Chemical Reactions Analysis
As a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .Scientific Research Applications
Fluorescent Properties
Researchers have synthesized novel fluorescent derivatives of benzoxazole. For example, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives exhibit interesting photophysical properties .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR methodologies correlate physicochemical properties with biological activity. Benzoxazole derivatives have been studied using multivariable regression to understand their structure-activity relationships .
Solid Acid Nanocatalysts
A recent study introduced a magnetic solid acid nanocatalyst for benzoxazole synthesis using 2-aminophenol and aldehyde. The catalyst demonstrated high yields and reusability over multiple runs .
Future Directions
The future directions for “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide” could involve further exploration of its bioactive properties, given that benzoxazoles are known to have antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity . Additionally, its potential use in the synthesis of larger, bioactive structures could be explored .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad range of biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Benzoxazole derivatives are known to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-25(21-10-4-6-12-23(21)30-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-22-11-5-7-13-24(22)31-26/h1-17H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGRPIOYROJMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide |
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